molecular formula C20H25NO3 B2775038 1-Adamantyl[(4-methylbenzoyl)amino]acetic acid CAS No. 349103-04-4

1-Adamantyl[(4-methylbenzoyl)amino]acetic acid

Cat. No. B2775038
CAS RN: 349103-04-4
M. Wt: 327.424
InChI Key: RDEVIOIJOIUWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantyl[(4-methylbenzoyl)amino]acetic acid, also known as AAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AAMBA is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Research

The study of 1-Adamantyl[(4-methylbenzoyl)amino]acetic acid and its derivatives has found applications in antiviral research. Kreutzberger and Schröders (1975) explored the synthesis of N-[1-adamantyl]-carboxylic acid amides as potentially virustatic compounds. This work highlighted the compound's role in the development of antiviral agents, specifically through the interaction of 1-amino-adamantane with nitrosubstituted aromatic carboxylic acids to obtain various adamantyl-acetic acid derivatives with potential antiviral properties Kreutzberger & Schröders, 1975.

Material Science and Polymer Research

Aguilar-Lugo et al. (2018) contributed to the field of material science by synthesizing thermally rearranged polybenzoxazoles containing bulky adamantyl groups. They focused on employing adamantane to obtain aromatic ortho-hydroxypolyimides capable of thermal rearrangement into polybenzoxazole materials. This research aimed at developing new materials for gas separation membranes, indicating the compound's utility in enhancing the thermal stability and functionality of polymeric materials Aguilar-Lugo et al., 2018.

Antimicrobial and Anti-inflammatory Activities

El-Emam et al. (2006) investigated the synthesis of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic acids and related derivatives, assessing their antimicrobial and anti-inflammatory activities. Their findings revealed that several derivatives showed significant activity against Gram-positive and Gram-negative bacteria, and yeast-like pathogenic fungus Candida albicans, in addition to dose-dependent anti-inflammatory activities in in vivo models. This research underlines the potential of adamantyl derivatives in developing new antimicrobial and anti-inflammatory agents El-Emam et al., 2006.

Enantioselectivity in Chemical Synthesis

Miragaya et al. (2010) explored the enantioresolution and chameleonic mimicry of 2-butanol with an adamantylacetyl derivative of cholic acid, showcasing the compound's ability to induce high purity enantioselectivity. This research contributes to the field of chiral separation, highlighting the application of adamantyl derivatives in resolving racemic mixtures and enhancing the purity of specific enantiomers, which is crucial for the pharmaceutical industry Miragaya et al., 2010.

properties

IUPAC Name

2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-12-2-4-16(5-3-12)18(22)21-17(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEVIOIJOIUWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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